FinO belongs to the family of RNA-binding proteins, specifically classified under the ProQ/FinO domain proteins. These proteins are characterized by their ability to bind to RNA structures, particularly those involved in transcriptional regulation. The FinO protein is typically sourced from bacterial species such as Escherichia coli and Salmonella enterica, where it plays a pivotal role in post-transcriptional control mechanisms .
The synthesis of FinO protein occurs through the standard process of protein synthesis involving transcription and translation. Initially, the gene encoding FinO is transcribed from DNA to messenger RNA (mRNA). This mRNA then undergoes translation on ribosomes, where transfer RNA (tRNA) molecules bring specific amino acids that are linked together to form the polypeptide chain. The process includes:
The technical details of FinO synthesis involve various molecular biology techniques, including polymerase chain reaction (PCR) for amplifying the FinO gene, followed by cloning into expression vectors suitable for bacterial or eukaryotic systems. Techniques such as Western blotting and mass spectrometry are employed to analyze expression levels and confirm protein identity .
The molecular structure of FinO has been elucidated through crystallography studies, revealing a compact fold typical of RNA-binding proteins. The protein consists of a core domain that recognizes specific RNA structures, particularly those with hairpin loops and single-stranded tails.
FinO facilitates several biochemical reactions related to RNA metabolism:
The strand exchange activity can be quantitatively assessed using gel electrophoresis techniques where labeled RNA strands are monitored for binding and dissociation rates in the presence or absence of FinO .
FinO operates by recognizing specific structural motifs within target RNAs. Its mechanism involves:
Studies have shown that mutations in either the RNA or FinO can significantly alter binding efficiency and regulatory outcomes, underscoring its specificity and importance in gene regulation .
Relevant analyses include circular dichroism spectroscopy to assess folding and stability under varying conditions .
FinO protein has several applications in scientific research:
The crystal structure of Escherichia coli FinO (residues 26–186; PDB ID: 1DVO), resolved at 2.0 Å, reveals an elongated, predominantly α-helical fold comprising five central helices and two β-hairpins [7]. This structure adopts a unique "right-handed fist" topology, where the N-terminal helix (α1; residues 26–45) extends 45 Å like an "index finger," and the C-terminal helix (α7; residues 156–186) projects as a "thumb" [7] [3]. The core domain (residues 46–155) forms a compact globule stabilized by hydrophobic interactions. Proteolytic studies confirm that residues 1–25 are intrinsically disordered and critical for in vivo activity but absent in the crystal due to flexibility [3] [6].
FinO’s functional units include:
Table 1: Domain Architecture of FinO Protein
Domain | Residues | Structural Features | Functional Role |
---|---|---|---|
N-terminal dynamic region | 1–25 | Disordered, protease-sensitive | RNA duplexing, strand exchange |
N-terminal helix (α1) | 26–45 | Positively charged, solvent-exposed | Primary RNA-binding surface |
Central core | 46–155 | Globular, 5 α-helices + 2 β-hairpins | Structural stability |
C-terminal helix (α7) | 156–186 | Amphipathic, packs against α1 | RNA binding, core stabilization |
FinO binds RNA through electrostatic and structural complementarity. Its concave surface harbors a highly positive patch (rich in Lys/Arg residues) that contacts the phosphate backbone of RNA stem-loops [7] [3]. Key motifs include:
Ribonuclease footprinting shows FinO protects nucleotides at the stem base (e.g., G15–C18 in FinP SLII) and the 3′ tail (U79–A83) [3]. Mutagenesis of surface residues (e.g., W36A in α1) disrupts RNA duplexing without affecting initial binding, confirming its role in chaperone activity [3].
Table 2: RNA-Binding Features of FinO Compared to ProQ/FinO Family Proteins
Feature | FinO | ProQ (E. coli) | RocC (L. pneumophila) |
---|---|---|---|
Primary RNA target | FinP SLII + traJ SLIIc | >400 transcripts (e.g., RaiZ) | RocR SL3 terminator |
Key binding motifs | α1 helix, core positive patch | FinO domain + Tudor domain | β-turn-α-helix pocket |
3′-tail specificity | 4–5 nt polypyrimidine tail | 3–4 nt tail | 5-nt tail |
Charge distribution | Positive concave, neutral convex | Bipolar positive patches | Extended positive convex surface |
The N-terminal helix (α1) and disordered region (NDR) exhibit conformational flexibility critical for RNA chaperone activity. Solution studies using SAXS and NMR reveal:
All-atom MD simulations show that the full-length FinO samples open and closed states:
Table 3: Functional Impact of FinO Conformational Dynamics
Structural Element | Conformational Behavior | Functional Consequence | Phenotype of Deletion/Mutation |
---|---|---|---|
NDR (residues 1–25) | Disordered, transient α-helical turns | Unwinds RNA secondary structures | Loss of duplexing; conjugation repression abolished |
N-terminal helix (α1) | Flexible hinge at Gly33 | Positions Trp36 for RNA intercalation | 90% reduced strand exchange efficiency |
Core domain (residues 46–155) | Rigid scaffold | Anchors RNA stem-loops | Global destabilization; RNA binding lost |
C-terminal helix (α7) | Stable, packs against core | Restricts core mobility | Reduced RNA affinity; accelerated degradation |
All compound names mentioned:
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